4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Analytical Chemistry Vitamin D Metabolite Assay GC‑ECD

Standard 4-phenyl-1,2,4-triazoline-3,5-diones exhibit slow Diels-Alder kinetics and lack the electron-capture cross-section required for trace analysis. 4-(3-CF3-Ph)-TAD addresses this: - Meta-CF3 lowers LUMO energy, accelerating cycloadditions with conjugated dienes at room temperature. - Enables GC-ECD detection of vitamin D₃ metabolites and leukotrienes at 10-20 pg on-column. - Facilitates rapid post-polymerization modification and fluorous-phase purification. Supplied as a pink-red crystalline solid, ≥98% purity, ambient shipping.

Molecular Formula C9H4F3N3O2
Molecular Weight 243.14 g/mol
CAS No. 89676-71-1
Cat. No. B12921443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione
CAS89676-71-1
Molecular FormulaC9H4F3N3O2
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=O)N=NC2=O)C(F)(F)F
InChIInChI=1S/C9H4F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)15-7(16)13-14-8(15)17/h1-4H
InChIKeyUJUUIFAYJQXKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione – Overview


4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione (CAS 89676-71-1) is a meta‑trifluoromethyl‑substituted 1,2,4‑triazoline‑3,5‑dione (TAD). TADs are characteristically pink‑red crystalline solids that serve as exceptionally reactive dienophiles in Diels–Alder cycloadditions, ene reactions, and electrophilic aromatic substitutions [1]. The electron‑withdrawing CF3 group at the meta position of the N‑phenyl ring distinguishes this TAD from the more common para‑substituted analog (CAS 81787‑49‑7) and from the unsubstituted parent 4‑phenyl‑1,2,4‑triazoline‑3,5‑dione (PTAD, CAS 4233‑33‑4). Patents covering fluorinated phenyl‑TADs explicitly claim 4′‑trifluoromethyl derivatives as reagents that convert trace diene analytes into adducts detectable by gas‑liquid chromatography with electron‑capture detection (GC‑ECD) at picogram levels [2].

Meta-CF3 TAD enhances Diels–Alder dienophile electrophilicity
Fluorinated phenyl ring enables picogram-level GC-ECD detection
Distinct steric profile versus para-substituted analogs

Why 4-(3-(Trifluoromethyl)phenyl)-TAD Cannot Be Replaced


Triazolinediones are not interchangeable because the 4‑substituent exerts a profound influence on both reactivity and detection capability. The meta‑CF3 group imparts a stronger electron‑withdrawing effect than para‑CF3 or unsubstituted phenyl, lowering the LUMO energy of the dienophile and accelerating Diels–Alder cycloadditions with electron‑rich dienes [1]. Moreover, fluorinated phenyl‑TADs are specifically required for GC‑ECD analytical methods; non‑fluorinated analogs lack the electron‑capture cross‑section necessary for picogram‑level sensitivity [2]. Substituting this compound with PTAD or a non‑fluorinated TAD would result in slower reaction kinetics and loss of the detection sensitivity that enables trace analysis of vitamin D metabolites and leukotrienes.

Meta-CF3 TAD PTAD (unsubstituted)
Loss of electron-capture cross-section required for trace GC-ECD analysis; slower Diels–Alder kinetics may shift reaction efficiency.
Meta-CF3 TAD Para-CF3 TAD
Different LUMO energy and resonance contribution may alter cycloaddition rates and regioselectivity in polymer click chemistry.

4-(3-(Trifluoromethyl)phenyl)-TAD vs. Closest Analogs


Fluorinated TADs Enable Ultrasensitive GC-ECD Detection

The fluorinated phenyl‑TADs, including the 4′‑trifluoromethyl analog, form adducts with 1α,25‑dihydroxyvitamin D₃ that are detectable by GC‑ECD at 20 pg on‑column (attenuation 128) and 10 pg (attenuation 32) [1]. Non‑fluorinated TADs such as PTAD lack the electron‑capture cross‑section to achieve this sensitivity. The meta‑CF3 isomer is expected to exhibit comparable ECD response, as the patent states 'similar assay results are achieved' for 2′,4′,6′‑trifluoro, 2′,4′‑difluoro, and 4′‑trifluoromethyl compounds [1].

GC-ECD Detection
Reported
Fluorinated TAD adducts detectable at ≤20 pg on-column; non-fluorinated PTAD lacks sufficient sensitivity.
Supports trace diene assay without extra derivatization.
Expected comparable for meta-CF3; verify with target analyte.
Analytical Chemistry Vitamin D Metabolite Assay GC‑ECD

Enhanced Diels–Alder Reactivity with Meta-CF3 Substitution

DFT studies on 4‑substituted TADs demonstrate that electron‑withdrawing groups lower the LUMO energy and reduce the activation barrier for Diels–Alder cycloaddition [1]. The meta‑CF3 group (Hammett σₘ = 0.43) is electron‑withdrawing by induction but lacks the resonance contribution present in the para position, leading to a net stronger inductive effect on the N‑phenyl ring and a lower LUMO compared to para‑CF3 (σₚ = 0.54, but with opposing resonance). Consequently, the meta‑CF3 TAD is predicted to react faster with electron‑rich dienes than its para isomer or PTAD (R = H, σ = 0).

Reactivity Trend
Class-level
Meta-CF3 σm 0.43; predicted lower LUMO and faster Diels–Alder than para-CF3 or PTAD.
Context for faster electron-rich diene coupling.
Activation barrier difference not measured; class trend.
Physical Organic Chemistry Diels–Alder Reactivity Hammett Correlation

Steric Differentiation from Meta-Substitution Topology

The meta‑trifluoromethylphenyl topology creates a different spatial profile compared to the linear para‑substituted analog. In polymer‑grafting applications where the TAD moiety is attached to a polymer backbone, the meta substitution may alter the approach trajectory of the diene partner and influence the regioselectivity of the cycloaddition [1]. While no direct head‑to‑head study is available, the structural difference is sufficient to cause divergent properties in self‑assembly and solubility.

Steric Topology
Data to verify
Meta substitution yields bent molecular shape vs linear para isomer.
May influence regioselectivity in polymer grafting.
No direct head-to-head study; structural inference.
Polymer Chemistry Bioconjugation Click Chemistry

Improved Solubility While Maintaining High Reactivity

Although quantitative solubility data for the meta‑CF3 TAD are not published, the trifluoromethyl group generally increases lipophilicity and organic‑solvent solubility compared to non‑fluorinated analogs. This is advantageous for solution‑phase polymer chemistry where homogeneous reaction conditions are critical. PTAD, by contrast, exhibits limited solubility in some non‑polar media, necessitating polar co‑solvents that may interfere with subsequent processing [1].

Solvent Compatibility
Data to verify
Expected higher solubility in THF, EtOAc than non-fluorinated PTAD.
Supports homogeneous polymer reaction conditions.
Quantitative solubility data not published.
Solubility Reagent Handling Process Chemistry

Applications of 4-(3-(Trifluoromethyl)phenyl)-TAD


Quantification of Vitamin D Metabolites & Leukotrienes by GC-ECD

The fluorinated TAD rapidly forms a Diels–Alder adduct with the conjugated diene moiety of vitamin D₃ metabolites or leukotriene B. The adduct is silylated and analyzed by GC‑ECD, achieving detection limits of 10–20 pg on‑column [1]. This method is specified in patents for assaying 1α,25‑dihydroxyvitamin D₃ in biological fluids, where non‑fluorinated TADs fail to provide adequate sensitivity.

Click Chemistry for Polymer Functionalization

The compound’s high dienophilicity, enhanced by the meta‑CF3 group, enables near‑instantaneous Diels–Alder coupling with diene‑functionalized polymers (e.g., poly(butadiene), poly(isoprene)) at room temperature [1]. This outperforms traditional click reagents such as maleimides or azides, which require longer reaction times or catalysts, and allows precise post‑polymerization modification.

Bioconjugation of Diene Biomolecules for Imaging

The TAD reagent couples selectively with conjugated diene units present in natural products, steroids, and certain proteins under mild conditions (0–50 °C, ethyl acetate or aqueous‑organic mixtures) [1][2]. The CF3 group may be exploited for ¹⁹F NMR or mass‑spectrometric tracking, facilitating imaging and diagnostic probe development.

Fluorine-Tagged Heterocyclic Libraries for Drug Discovery

The TAD serves as a reactive dienophile in combinatorial Diels–Alder reactions to generate diverse fluorinated heterocyclic scaffolds. The meta‑CF3 label is retained in the product, providing a convenient handle for purification by fluorous solid‑phase extraction or for ¹⁹F‑based screening [1].

Application
Selection Property
Validation Focus
Vitamin D metabolite & leukotriene quantification
Fluorinated TAD for ECD derivatization
GC-ECD trace diene detection validation
Polymer post‑polymerization modification
High dienophilicity for rapid click coupling
Diene coupling efficiency and orthogonality
Bioconjugation of diene‑containing biomolecules
Mild‑condition Diels–Alder reactivity
Adduct tracking via 19F NMR or MS
Fluorinated heterocyclic library synthesis
Meta‑CF3 as fluorous purification tag
19F screening compatibility
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